3-(3-Fluorophenyl)prop-2-yn-1-ol
Overview
Description
“3-(3-Fluorophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Pharmacokinetics and Metabolism
3-Fluorophenmetrazine (3-FPM), a derivative of 3-(3-Fluorophenyl)prop-2-yn-1-ol, has been studied for its pharmacokinetics. A method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) was developed to detect 3-FPM in biological samples. The study found that 3-FPM is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. This research is crucial for interpreting forensic and clinical cases involving this compound (Grumann et al., 2019).
Chemical Synthesis and Applications
Research has explored the cyclization of 3-(o-Fluorophenyl)propan-1-ol, closely related to this compound, to produce chroman. This process can occur through chromium tricarbonyl complexes or via the action of certain rhodium(III) cations (Houghton, Voyle, & Price, 1980).
Applications in Material Science
The derivative 1-(4-fluorophenyl)prop-2-yn-1-ol has been activated in the formation of allenylidene derivatives, leading to the development of bicyclic carbene complexes. These complexes have potential applications in material science and organic synthesis (Bustelo et al., 2007).
Liquid Crystal Display Technologies
The compound has also found applications in the field of liquid crystal display (LCD) technologies. Derivatives of this compound have been used in the photoalignment of nematic liquid crystals, enhancing the performance of LCDs (Hegde et al., 2013).
Antifungal Applications
Some derivatives of 3-phenyl-1-substituted prop-2-yn-1-ols have shown effectiveness against fungal plant pathogens. This indicates the potential use of these compounds in agricultural applications for the control of plant diseases (Arnoldi et al., 1982).
Optical and Material Properties
Research on compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which are structurally related to this compound, have been conducted to explore their optical properties. Such studies have implications for the development of new materials with specific photophysical characteristics (Najiya et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Fluorophenyl)prop-2-yn-1-ol . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences can help optimize the compound’s use and effectiveness.
Properties
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFIQXWHWFEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382222 | |
Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197239-54-6 | |
Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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